Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate
CAS No.:
Cat. No.: VC15810939
Molecular Formula: C13H14O5
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14O5 |
|---|---|
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | methyl 3-(2-methoxyethoxy)-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C13H14O5/c1-15-7-8-17-11-9-5-3-4-6-10(9)18-12(11)13(14)16-2/h3-6H,7-8H2,1-2H3 |
| Standard InChI Key | SPFKZOXMTIVTOU-UHFFFAOYSA-N |
| Canonical SMILES | COCCOC1=C(OC2=CC=CC=C21)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate has the following key properties:
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IUPAC Name: Methyl 3-(2-methoxyethoxy)-1-benzofuran-2-carboxylate
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Molecular Formula: C₁₃H₁₄O₅
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Molecular Weight: 250.25 g/mol
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SMILES: COCCOC1=C(OC2=CC=CC=C21)C(=O)OC
The benzofuran core consists of a fused benzene and furan ring, with a methoxyethoxy group (-OCH₂CH₂OCH₃) at position 3 and a methyl ester (-COOCH₃) at position 2 (Figure 1). X-ray crystallography of analogous benzofuran derivatives reveals planar geometries, with dihedral angles between substituents typically <10°, suggesting minimal steric hindrance .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| LogP (Partition Coefficient) | Estimated 1.92 (Predicted) | |
| Solubility | Soluble in toluene, DMSO |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step protocols, often involving:
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Friedel-Crafts Acylation: Introduction of the ester group using Lewis acids (e.g., AlCl₃) to activate carbonyl electrophiles .
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Etherification: Reaction of hydroxylated benzofuran intermediates with 2-methoxyethyl chloride or similar agents under basic conditions.
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Catalytic Cyclization: Formation of the benzofuran core via cyclodehydration of substituted phenols, as demonstrated in CN102417498A .
A patented method (CN102417498A) describes a streamlined approach where o-hydroxyphenylacetic acid is condensed with trimethyl formate and acetic anhydride, bypassing intermediate purification . This method achieves yields >70% by employing toluene as a solvent and acetic acid as a catalyst, minimizing wastewater generation .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzofuran Core Formation | Cu-8-quinolinolate, 170°C | 68–74 |
| Etherification | 2-Methoxyethyl bromide, K₂CO₃ | 82 |
| Esterification | Acetic anhydride, reflux | 75 |
Biological Activities and Mechanisms
Antimicrobial Properties
Benzofurans with ether-linked substituents demonstrate broad-spectrum antimicrobial effects. For example, 3-(morpholinomethyl)benzofuran-2-carboxylates inhibit Staphylococcus aureus and Escherichia coli at MICs of 0.5–1.0 mg/mL . The methoxyethoxy group likely enhances membrane permeability, as evidenced by logP values >1.5 .
Applications in Drug Development
Pharmacokinetic Profiling
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Metabolic Stability: The methyl ester group improves metabolic stability by resisting hydrolysis in plasma.
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Blood-Brain Barrier Penetration: Predicted CNS activity scores (QikProp) suggest moderate BBB penetration (PSA = 65.5 Ų) .
Structural Analogues
| Compound | Modification | Activity (IC₅₀) |
|---|---|---|
| Methyl 5-methoxy-3-methylbenzofuran-2-carboxylate | Methyl at C3 | 18.89 µM (A549) |
| Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | Amino and bromo substituents | 27 µM (HCT-116) |
Future Directions
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Targeted Delivery Systems: Conjugation with nanoparticles to enhance bioavailability.
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Structure-Activity Relationship (SAR) Studies: Systematic variation of the methoxyethoxy chain to optimize potency.
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Clinical Trials: Prioritizing NSCLC and antibiotic-resistant bacterial models.
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